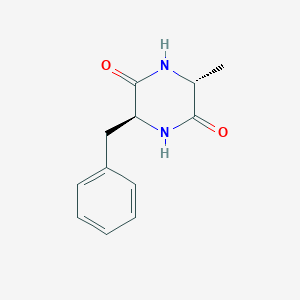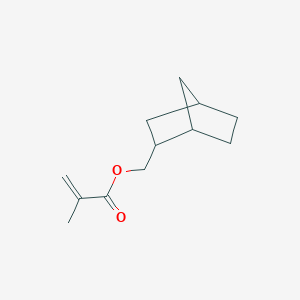
Norborn-2-ylmethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norborn-2-ylmethyl methacrylate is a monomer used in the synthesis of polymers with unique properties. It is a versatile compound that has found numerous applications in scientific research.
Mécanisme D'action
The mechanism of action of norborn-2-ylmethyl methacrylate is not well understood. However, it is believed that the compound acts as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking process results in the formation of a three-dimensional network, which imparts unique properties to the resulting polymer.
Effets Biochimiques Et Physiologiques
Norborn-2-ylmethyl methacrylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and non-carcinogenic. In addition, the compound is not expected to bioaccumulate or persist in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Norborn-2-ylmethyl methacrylate has several advantages for use in lab experiments. It is a versatile compound that can be easily synthesized and purified. In addition, it can be polymerized using a variety of methods, including free radical polymerization, anionic polymerization, and cationic polymerization. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and polymerization.
Orientations Futures
Norborn-2-ylmethyl methacrylate has numerous potential future directions for scientific research. One possible direction is the development of new polymers with unique properties for use in electronic and optical applications. Another possible direction is the use of the compound as a crosslinking agent in the synthesis of new materials, such as hydrogels and nanocomposites. Finally, the compound may have potential applications in the field of biomedicine, such as in drug delivery systems and tissue engineering.
Méthodes De Synthèse
Norborn-2-ylmethyl methacrylate can be synthesized through a multi-step process involving the reaction of norbornene with methacryloyl chloride. The resulting product is then purified through distillation or chromatography. The yield of the synthesis reaction is typically high, and the purity of the final product can be easily controlled.
Applications De Recherche Scientifique
Norborn-2-ylmethyl methacrylate has found numerous applications in scientific research. It is commonly used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability, high glass transition temperature, and good mechanical properties. These polymers have found applications in various fields, including electronics, coatings, and adhesives.
Propriétés
Numéro CAS |
10375-00-5 |
|---|---|
Nom du produit |
Norborn-2-ylmethyl methacrylate |
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h9-11H,1,3-7H2,2H3 |
Clé InChI |
LTZJEGMQCRHIKJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC1CC2CCC1C2 |
SMILES canonique |
CC(=C)C(=O)OCC1CC2CCC1C2 |
Autres numéros CAS |
10375-00-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



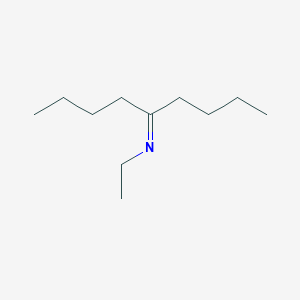
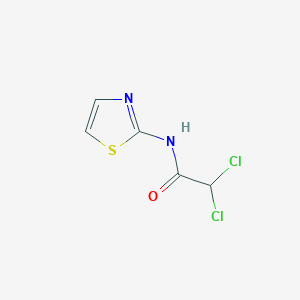
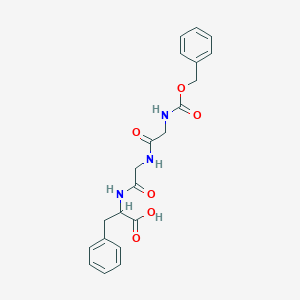
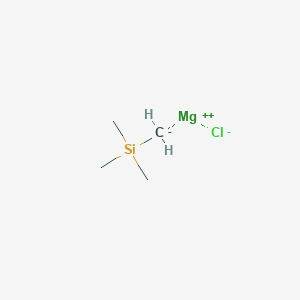
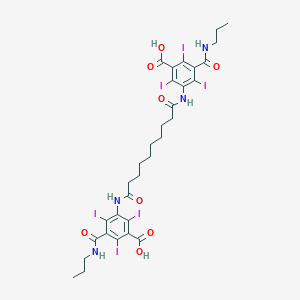
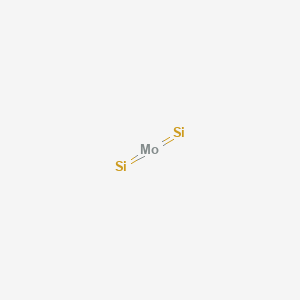
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
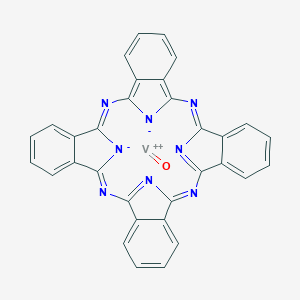
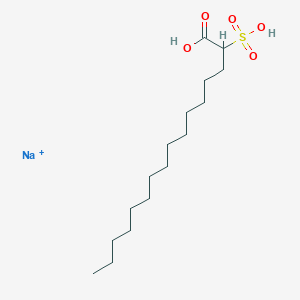

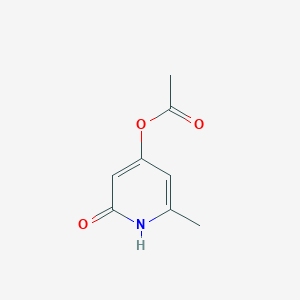
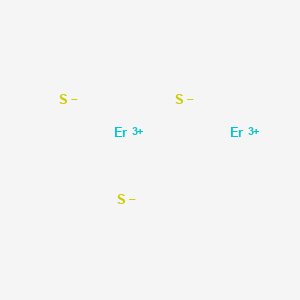
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
